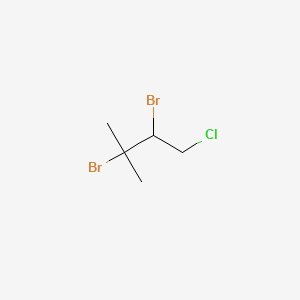

3-Methyl-2,3-dibromo-1-chlorobutane

Description

3-Methyl-2,3-dibromo-1-chlorobutane (C₅H₈Br₂Cl) is a halogenated alkane featuring bromine and chlorine substituents on adjacent carbon atoms. Its structure includes a methyl branch at the third carbon, contributing to steric hindrance and influencing reactivity.

Properties

CAS No. |

111712-51-7 |

|---|---|

Molecular Formula |

C5H9Br2Cl |

Molecular Weight |

264.38 g/mol |

IUPAC Name |

2,3-dibromo-1-chloro-3-methylbutane |

InChI |

InChI=1S/C5H9Br2Cl/c1-5(2,7)4(6)3-8/h4H,3H2,1-2H3 |

InChI Key |

VESHVISPMHIZEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(CCl)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,3-dibromo-1-chlorobutane can be synthesized through the halogenation of 3-methylbutane. The process involves the addition of bromine and chlorine to the butane molecule under controlled conditions. Typically, the reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3-dibromo-1-chlorobutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes. For example, heating with a strong base like potassium tert-butoxide can result in the formation of alkenes through dehydrohalogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used, often in non-polar solvents like hexane or toluene.

Major Products Formed

Nucleophilic Substitution: The major products are substituted butanes where the halogen atoms are replaced by nucleophiles.

Elimination Reactions: The major products are alkenes formed by the removal of halogen atoms and adjacent hydrogen atoms.

Scientific Research Applications

3-Methyl-2,3-dibromo-1-chlorobutane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenation and substitution reactions.

Biology: The compound is used in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dibromo-1-chlorobutane involves its reactivity with nucleophiles and bases. The halogen atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights several structurally distinct compounds. While none are direct analogs of 3-methyl-2,3-dibromo-1-chlorobutane, comparisons can be drawn based on functional groups, reactivity, and applications:

3-Methyl-2(5H)-furanone

- Structure : A cyclic ketone with a methyl substituent, distinct from the halogenated alkane structure of the target compound.

- Reactivity : Unlike halogenated alkanes, its activity arises from lactone functionality, enabling interactions with bacterial signaling pathways .

3-Methyl-2(3)-nonenenitrile

- Structure : A nitrile with a branched methyl group and unsaturated bond, differing from the saturated halogenated backbone of the target compound.

- Safety Profile : Banned in fragrances due to dermal sensitization risks, highlighting regulatory scrutiny for nitriles .

- Reactivity : Nitriles undergo hydrolysis or nucleophilic substitution, contrasting with the elimination or substitution pathways typical of bromo/chloro alkanes.

2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile

- Structure : A complex heterocyclic compound with multiple functional groups, including a pyrimidine ring and benzonitrile moiety.

- Divergence : Unlike the target compound, its activity depends on aromatic and hydrogen-bonding interactions rather than halogen-mediated reactivity.

Functional Group and Reactivity Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.